tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate

chiral building block stereochemistry medicinal chemistry

Researchers requiring enantiopure chiral building blocks for SAR-driven drug discovery often encounter racemic mixtures that confound fragment screening and biological interpretation. This (3S,3aR,6aS)-configured compound provides a single, defined stereoisomer with three contiguous stereocenters that cannot be interchanged without altering recognition. • Orthogonal Boc/free-amine functionality enables sequential functionalization for PROTAC design and parallel library synthesis • Rigid, sp³-rich furo[2,3-c]pyrrole core ensures reliable SAR and reproducible crystallization • 95% minimum purity supports use as a chiral HPLC reference standard and seed crystal for preferential crystallization. Procure the exact stereoisomer to eliminate interpretive ambiguity in hit validation.

Molecular Formula C11H20N2O3
Molecular Weight 228.292
CAS No. 1932573-24-4
Cat. No. B2509331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate
CAS1932573-24-4
Molecular FormulaC11H20N2O3
Molecular Weight228.292
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C(C1)OCC2N
InChIInChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-7-8(12)6-15-9(7)5-13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m1/s1
InChIKeyOOIBMKMVEZHNDG-IWSPIJDZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl Furo[2,3-c]pyrrole-5-carboxylate: Chiral Building Block Overview


tert-Butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate (CAS 1932573‑24‑4) is a single-enantiomer, fully saturated fused furo[2,3‑c]pyrrole bearing a Boc‑protected amine at the 3‑position and a tert‑butyl carbamate at the pyrrolidine nitrogen . Its molecular formula is C₁₁H₂₀N₂O₃ (MW 228.29) . The compound serves as a protected chiral amine building block for medicinal chemistry and fragment‑based drug discovery, enabling downstream elaboration via selective Boc‑deprotection and amine functionalisation .

Single-enantiomer (3S,3aR,6aS) furo[2,3-c]pyrrole scaffold with three contiguous stereocenters
Orthogonal Boc protection on pyrrolidine nitrogen with free 3-amine for sequential derivatization
Suited for fragment-based drug discovery (FBDD) and stereochemically controlled library synthesis

Stereochemical Identity and Substitution Risks


The furo[2,3‑c]pyrrole scaffold contains three contiguous stereogenic centres that cannot be interchanged without altering biological recognition. Commercial analogues—including the racemate , the (3R,3aR,6aS)‑configured species , and the (3R,3aS,6aS)‑rel isomers —differ from the title compound in configuration at one or more of these centres, leading to distinct spatial presentation of the primary amine and the Boc‑protected pyrrolidine. Consequently, any downstream structure‑activity relationship (SAR), crystallisation, or chiral resolution campaign demands precisely the (3S,3aR,6aS) stereoisomer; substituting with a mis‑matched isomer introduces an uncontrolled variable that confounds biological data and process reproducibility.

Target Compound
Potential Substitutes
Enantiopure (3S,3aR,6aS)
Racemic mixture or mismatched (3R,3aR,6aS) / rel isomers may alter chiral recognition and confound SAR interpretation
Orthogonal Boc/free amine handles
Unprotected amine or HCl salt lacks Boc group, losing sequential deprotection versatility and limiting library diversification
Furo[2,3-c]pyrrole scaffold oxygen placement
Furo[3,4-b]pyrrole isomer may shift lipophilicity and hydrogen-bond geometry, affecting physicochemical property profiles

Product-Specific Differentiation Evidence


Chiral Purity vs. Commercial Alternatives

Vendors supplying CAS 1932573‑24‑4 as a single enantiomer report a minimum purity of 95% . In contrast, at least two commercial sources list the same CAS number as a racemic mixture or offer the racemic (3R,3aR,6aS)-configured analog (CAS 2177263‑13‑5) . Procurement of the enantiopure (3S,3aR,6aS) species eliminates the ambiguity introduced by racemic vs. single-enantiomer listings under the same CAS registry, ensuring that every mole of amine used in downstream reactions possesses the desired three-dimensional geometry.

Enantiomer Purity
Head-to-head
95% minimum purity as single enantiomer (3S,3aR,6aS); racemic mixture or (3R,3aR,6aS) isomer sold under the same CAS by other vendors
Ensures correct chiral SAR and avoids racemic ambiguity in downstream assays
Specification review from independent vendor datasheets (2024–2026)
chiral building block stereochemistry medicinal chemistry

Orthogonal Protecting Group Strategy

The compound simultaneously carries a tert‑butoxycarbonyl (Boc) group on the pyrrolidine nitrogen and a free primary amine at the 3‑position. This orthogonal arrangement enables selective Boc‑deprotection under acidic conditions (e.g., TFA) while leaving the 3‑amino group available for immediate coupling or further derivatisation . Commercial free‑amine furo[2,3‑c]pyrroles such as (3aR,6aS)‑hexahydro‑furo[2,3‑c]pyrrole (CAS 2382634‑94‑6) or the hydrochloride salt (CAS 1214875‑23‑6) lack the Boc‑protected nitrogen, forfeiting the two‑step sequential deprotection/coupling versatility that the title compound provides.

Protection Strategy
Head-to-head
Boc-protected pyrrolidine N + free 3-amine vs. fully deprotected secondary amine (CAS 2382634-94-6) or hydrochloride salt
Orthogonal handles enable sequential deprotection and divergent library synthesis from a single chiral scaffold
Based on structural comparison from vendor catalogues (ChemSrc, CymitQuimica, Smolecule)
Boc protection orthogonal protecting group synthetic intermediate

Physicochemical Profile: Furo[2,3-c] vs. Furo[3,4-b]pyrrole

The furo[2,3‑c]pyrrole core places the oxygen atom in the five‑membered ring adjacent to the ring junction, whereas the isomeric furo[3,4‑b]pyrrole scaffold (e.g., rel‑(3S,3aR,6aS)-tert‑butyl 3‑aminohexahydro‑1H‑furo[3,4‑b]pyrrole‑1‑carboxylate, CAS 1251006‑87‑7) [1] positions oxygen in a different ring, altering hydrogen‑bond acceptor geometry, dipole moment, and lipophilicity. Although no direct experimental logP or pKa values have been published for the title compound, computational predictions (e.g., using XLogP3) for the furo[2,3‑c]pyrrole core yield a clogP approximately 0.3‑0.5 units lower than the furo[3,4‑b] isomer class , consistent with the altered oxygen placement impacting solvation free energy.

Predicted Lipophilicity
Class-level
Estimated clogP ~0.8–1.0 (furo[2,3-c]pyrrole) vs. ~1.3–1.5 (furo[3,4-b]pyrrole); ΔclogP ~0.3–0.5 lower
May indicate improved aqueous solubility and reduced non-specific binding for fragment screening
Computational prediction (XLogP3); no experimental logP available as of 2026-04
scaffold hopping physicochemical properties furopyrrole

Procurement Scenarios for tert-Butyl Furo[2,3-c]pyrrole-5-carboxylate


FBDD Fragment Library Construction

Fragment-based drug discovery (FBDD) libraries require rigid, three-dimensional, sp³‑rich scaffolds with defined stereochemistry. The (3S,3aR,6aS) configuration of CAS 1932573‑24‑4, combined with its orthogonal Boc/free‑amine functionality, makes it an ideal entry for generating diverse fragment sublibraries via parallel amine capping. Procurement of the enantiopure material directly supports reliable SAR generation, as the racemic form (also listed under this CAS) would double the number of species in each well and obscure hit identification .

Kinase and NLRP3 Inhibitor Analogue Synthesis

The furo[2,3‑c]pyrrole scaffold has been implicated in patent literature as a core for NLRP3 inflammasome modulators and kinase inhibitors . The title compound, bearing a free 3‑amino group, can be directly coupled to carboxylic acid‑ or sulfonyl chloride‑containing warheads, enabling rapid exploration of the 3‑position SAR. Using the correct (3S,3aR,6aS) enantiomer ensures that potency and selectivity data are attributable to a single stereoisomer, avoiding the interpretive ambiguity inherent in racemic screening hits .

Asymmetric PROTAC and Macrocycle Synthesis

The compound’s two differentiated amino groups—one Boc‑protected, one free—allow sequential functionalisation with linker moieties and E3 ligase ligands, a requirement for PROTAC design. The rigid, chiral furo[2,3‑c]pyrrole core imparts conformational constraint that can favourably pre‑organise the ternary complex, a property not achievable with flexible, achiral diamine linkers . Ensuring enantiopurity at procurement eliminates the risk of diastereomeric linker conjugates that could exhibit differential degradation efficiency.

Chiral Resolution and Crystallization Seed Studies

For process chemists developing scalable resolutions or enzymatic kinetic resolutions of the furo[2,3‑c]pyrrole scaffold, the single enantiomer serves as an authentic analytical standard for chiral HPLC method development and as a seed crystal for preferential crystallisation. The 95% minimum purity specification offered by reputable vendors meets the threshold for use as a reference standard in regulatory starting material characterisation.

Application
Selection Property
Validation Focus
FBDD Fragment Library Construction
Enantiopure (3S,3aR,6aS) scaffold with orthogonal Boc/free amine handles
SAR generation and hit deconvolution without racemic interference
Kinase/NLRP3 Inhibitor SAR Exploration
Free 3-amino group for direct warhead coupling
Stereoisomer-specific activity attribution; avoids racemic screening ambiguity
Asymmetric PROTAC & Macrocycle Synthesis
Two differentiated amines for sequential ligation
Ternary complex pre-organization; diastereomer control
Chiral Resolution & Crystallization Seed Studies
High enantiomeric purity as chiral reference standard
Chiral HPLC method development; seed crystallization reproducibility
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